1-Benzyl-6-chloro-1h-indole-3-carboxylic acid
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Overview
Description
1-Benzyl-6-chloro-1h-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Benzyl-6-chloro-1h-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
1-Benzyl-6-chloro-1h-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-6-chloro-1h-indole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-6-chloro-1h-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
1-Benzyl-1h-indole-3-carbaldehyde: Used as a precursor in the synthesis of biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Fluoro-3-phenyl-1h-indole-2-carboxylate: Known for its antiviral activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .
Properties
CAS No. |
921195-00-8 |
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Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
1-benzyl-6-chloroindole-3-carboxylic acid |
InChI |
InChI=1S/C16H12ClNO2/c17-12-6-7-13-14(16(19)20)10-18(15(13)8-12)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) |
InChI Key |
AVOFWCDDJJHLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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